2-(5-Oxohexanoyl)oxazole

Vue d'ensemble

Description

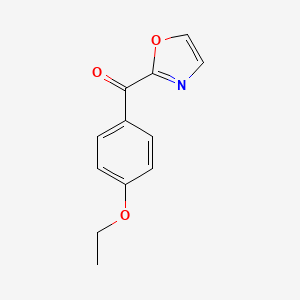

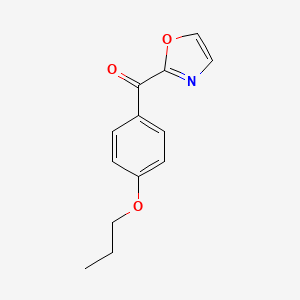

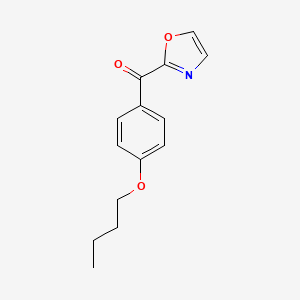

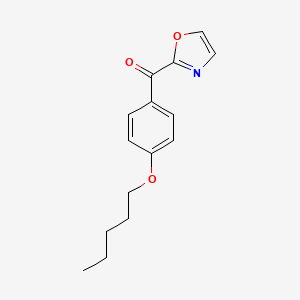

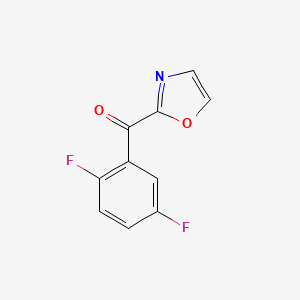

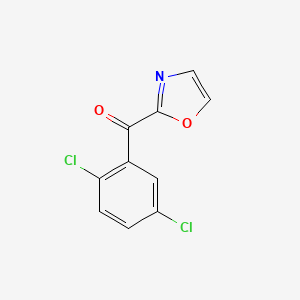

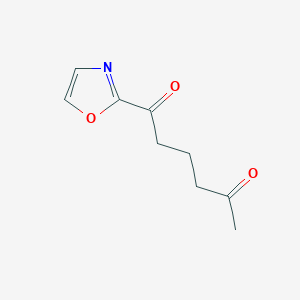

2-(5-Oxohexanoyl)oxazole is a chemical compound with the molecular formula C9H11NO3 . It is also known as 1-(Oxazol-2-yl)hexane-1,5-dione or 1,5-Hexanedione, 1-(2-oxazolyl)- .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other synthetic methods include radiation, metal-mediated, and one-pot approaches .Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis

Oxazole derivatives have been synthesized through various chemical reactions. For instance, 5-(2-chloroquiolin-3yl) oxazole was synthesized using a Van Leusen pathway between 2-chloroquinoline-3-carbaldehyde and TosMIC in the presence of Pd-catalyzed amidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.19 and a predicted boiling point of 312.4±44.0 °C . The predicted density is 1.131±0.06 g/cm3 .Applications De Recherche Scientifique

Coordination Chemistry and Asymmetric Synthesis

2-(5-Oxohexanoyl)oxazole, a type of oxazoline ligand, has been utilized in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. These oxazolines offer versatility in ligand design, easy synthesis from available precursors, and the ability to modulate chiral centers close to donor atoms (Gómez, Muller, & Rocamora, 1999).

Diverse Biological Activities in Medicinal Chemistry

Oxazole compounds, including this compound, exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in biological systems. They have been investigated for antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and other therapeutic applications (Zhang, Zhao, & Zhou, 2018).

Synthetic Applications

Oxazoles, including this compound, are used as masked forms of activated carboxylic acids in synthetic chemistry. They are valuable for the synthesis of various compounds, including macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Anticancer Research

Oxazole-based compounds are significant targets in anticancer research due to their chemical diversity and ability to interact with various biological targets. The research on oxazole-based compounds has led to new drug discoveries and the development of biologically active derivatives (Chiacchio et al., 2020).

Medicinal Chemistry Intermediates

The oxazole nucleus, including variants like this compound, is increasingly used in medicinal chemistry as intermediates for synthesizing new chemical entities. Their broad spectrum of biological activities has made them a focus for synthesizing various therapeutic agents (Kakkar & Narasimhan, 2019).

Catalysis and Synthesis Methodologies

This compound is involved in catalysis and synthesis methodologies, like the gold-catalyzed synthesis of oxazoles from propargylcarboxamides and the palladium-catalyzed arylation of oxazole, contributing to the development of new synthetic routes for biologically active molecules (Hashmi et al., 2004); (Strotman et al., 2010).

Mécanisme D'action

Target of Action

2-(5-Oxohexanoyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often various enzymes and receptors, with which they can readily bind via numerous non-covalent interactions

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The structure-activity relationships (SAR) of oxazole derivatives have revealed that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(5-Oxohexanoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including oxidoreductases and transferases, which facilitate various biochemical processes. The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, allowing this compound to modulate enzyme activity and influence metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, this compound can alter cellular metabolism and impact cell function. For instance, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to bind to active sites on enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Enzymes such as cytochrome P450 oxidases play a role in the metabolism of this compound, highlighting its integration into broader metabolic networks .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biological activity. The transport mechanisms ensure that this compound reaches its site of action, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows this compound to interact with relevant biomolecules and participate in specific biochemical reactions, enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGCKTXJWBFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642048 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-98-0 | |

| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.